molecular formula C22H32O4 B3900895 3-(acetyloxy)androst-5-ene-17-carboxylic acid

3-(acetyloxy)androst-5-ene-17-carboxylic acid

Cat. No.: B3900895
M. Wt: 360.5 g/mol
InChI Key: WVHKCBDRQIXZLC-UHFFFAOYSA-N
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Description

“3-(acetyloxy)androst-5-ene-17-carboxylic acid” is a chemical compound with the molecular formula C22H32O4 . It is also known by other names such as “(3β)-3-Acetoxyandrost-5-ene-17-carboxylic acid” and "Androst-5-ene-17-carboxylic acid, 3-(acetyloxy)-, (3β)-" .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by the presence of 22 carbon atoms, 32 hydrogen atoms, and 4 oxygen atoms . The average mass of the molecule is 360.487 Da and the monoisotopic mass is 360.230072 Da .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” include a density of 1.16 g/cm3, a melting point of 237-241 °C, and a boiling point of 483.8ºC at 760 mmHg .

Scientific Research Applications

Chemical Synthesis and Modification

  • The chemical compound has been used in the synthesis and modification of various steroids, demonstrating its role in the production of compounds with potential pharmacological interest. For instance, Logan, Roy, and Woods (1982) explored the formation of 17β-acetylenic steroids from hindered 20-oxo-compounds via Grignard derived enolates, highlighting the compound's utility in steroid modification (Logan, Roy, & Woods, 1982). Similarly, McGuire et al. (1998) utilized the compound in the synthesis of Episteride, a potent 5α-Reductase inhibitor, demonstrating its relevance in the creation of therapeutic agents (McGuire, Sorenson, Klein, & Baine, 1998).

Applications in Steroid Chemistry

  • The compound has been instrumental in steroid chemistry, particularly in the synthesis and modification of various steroidal structures. Fajkos̆, Pouzar, and C̆erný (1996) synthesized (15E)-3β-Hydroxyandrost-5-ene-15,17-dione 15-(O-Carboxymethyl)oxime as a new hapten, indicating its importance in creating specific steroidal structures for various applications (Fajkos̆, Pouzar, & C̆erný, 1996). Similarly, Jacobs, Bos, and Hol (2010) researched the conversion of A Δ5‐14α‐ to a Δ5‐14β‐steroid, using oxidation reactions, demonstrating the compound's versatility in alteringsteroid structures (Jacobs, Bos, & Hol, 2010).

Synthesis of Pharmacological Agents

  • It has been used in the synthesis of pharmacological agents, illustrating its potential in drug development. Mateos and Pozas (1963) utilized it in the synthesis of D-nor-desoxycorticosterone acetate, a compound with pharmacological significance (Mateos & Pozas, 1963). Additionally, Pouzar and C̆erný (1994) worked on the preparation of (17E)-3β-Hydroxyandrost-5-en-17-one (O-Carboxymethyl)oxime Derivatives with short peptide chains, showcasing its use in creating complex molecules for medical research (Pouzar & C̆erný, 1994).

Role in Steroid Functionalization and Analysis

  • It plays a key role in steroid functionalization and analysis. For example, Numazawa and Yamada (1998) researched the reaction of androst-5-en-17-one with hypobromous acid for the synthesis of 19-oxygenated 5-ene and 4-en-6-one steroids, indicating its significance in analytical steroid chemistry (Numazawa & Yamada, 1998).

Development of Novel Steroidal Structures

Properties

IUPAC Name

3-acetyloxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-17-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H32O4/c1-13(23)26-15-8-10-21(2)14(12-15)4-5-16-17-6-7-19(20(24)25)22(17,3)11-9-18(16)21/h4,15-19H,5-12H2,1-3H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVHKCBDRQIXZLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(=O)O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H32O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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